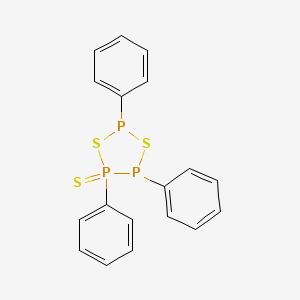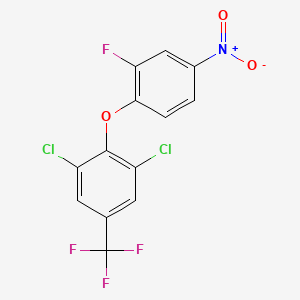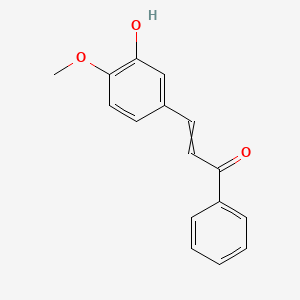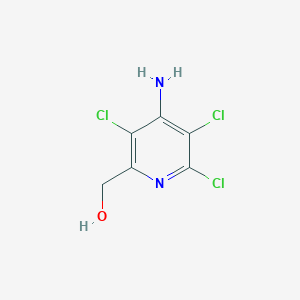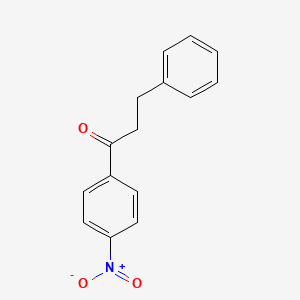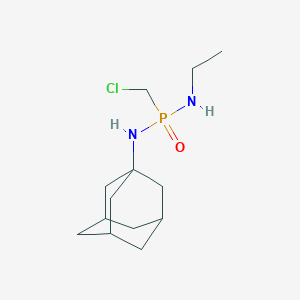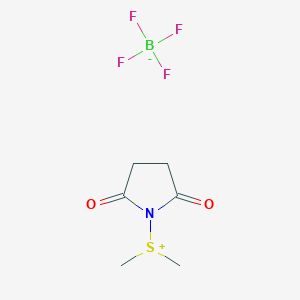![molecular formula C13H16N2O5S B14633524 2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid CAS No. 56753-56-1](/img/structure/B14633524.png)
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a carboxyl group (-COOH) attached to a butanoic acid backbone, with additional functional groups including a phenylethenesulfonyl and carbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Phenylethenesulfonyl Intermediate: This step involves the reaction of phenylethene with a sulfonyl chloride in the presence of a base to form the phenylethenesulfonyl intermediate.
Carbamoylation: The phenylethenesulfonyl intermediate is then reacted with a carbamoyl chloride to introduce the carbamoyl group.
Coupling with Butanoic Acid: The final step involves coupling the carbamoylated intermediate with butanoic acid under appropriate reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}propanoic acid: Similar structure with a propanoic acid backbone.
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}pentanoic acid: Similar structure with a pentanoic acid backbone.
Uniqueness
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butanoic acid backbone provides a specific spatial arrangement that can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
56753-56-1 |
|---|---|
Formule moléculaire |
C13H16N2O5S |
Poids moléculaire |
312.34 g/mol |
Nom IUPAC |
2-(2-phenylethenylsulfonylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C13H16N2O5S/c1-2-11(12(16)17)14-13(18)15-21(19,20)9-8-10-6-4-3-5-7-10/h3-9,11H,2H2,1H3,(H,16,17)(H2,14,15,18) |
Clé InChI |
ASXCRPUPAWGHJK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)NC(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


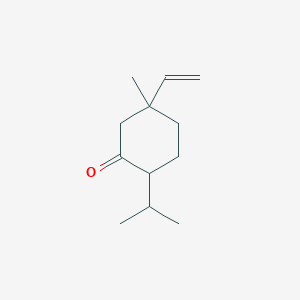

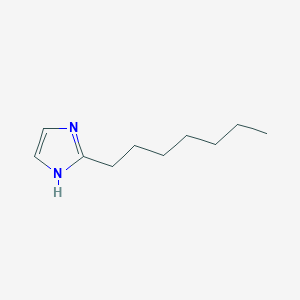
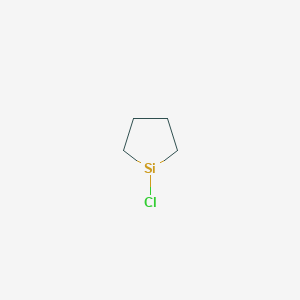
![[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid](/img/structure/B14633455.png)
